Ethyl 3-(6-Fluoro-3-indolyl)propanoate
Description
Properties
Molecular Formula |
C13H14FNO2 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
ethyl 3-(6-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14FNO2/c1-2-17-13(16)6-3-9-8-15-12-7-10(14)4-5-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3 |
InChI Key |
MVUBQVFZCYVPJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- Starting Material: 6-fluoroindole or its derivatives are commercially available or can be synthesized via electrophilic fluorination of indole precursors.
- Fluorination: Selective fluorination at the 6-position is generally achieved through electrophilic fluorinating agents or via directed lithiation followed by fluorination.
Alkylation at the 3-Position
- The 3-position of the indole ring is nucleophilic and can be alkylated with ethyl 3-bromopropanoate or related alkylating agents.
- A strong base such as lithium diisopropylamide (LDA) is used to deprotonate the indole NH, enhancing nucleophilicity at the 3-position.
- The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere to prevent side reactions.
Esterification and Purification
- The alkylated intermediate is purified by extraction and chromatography.
- If necessary, hydrolysis and re-esterification steps are employed to ensure the ethyl ester functionality is intact.
- Purification methods include recrystallization from solvents such as ethyl acetate or chromatography on silica gel.
Representative Synthetic Procedure
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Fluoroindole + LDA in THF, 0 °C | Deprotonation of indole NH | — | Inert atmosphere required |
| 2 | Addition of ethyl 3-bromopropanoate, room temp | Nucleophilic substitution at 3-position | 70-85 | Reaction monitored by TLC |
| 3 | Workup: aqueous extraction, drying | Removal of impurities | — | Use of brine, drying over Na2SO4 |
| 4 | Purification by silica gel chromatography | Isolation of pure this compound | 65-80 | Solvent system: petroleum ether/ethyl acetate |
Alternative Synthetic Approaches
- One-Pot Synthesis: Some literature reports a one-pot reaction using substituted indole acetic acids and ethyl 3,3-diethoxypropionate catalyzed by potassium bisulfate, followed by nucleophilic substitution with alkyl bromides and hydrolysis to yield the target compound or analogs.
- Japp–Klingemann Reaction: For related indole derivatives, diazonium salt intermediates can be coupled with ethyl α-ethylacetoacetate to form azo esters, which upon heating yield substituted indole esters. This method may be adapted for fluorinated indoles with proper modification.
- Oxidative Methods: Oxidation of indole precursors followed by esterification has been reported for related compounds, providing high purity products.
Reaction Mechanism Insights
- The key step involves nucleophilic attack by the 3-position of the indole ring on the electrophilic carbon of ethyl 3-bromopropanoate.
- The presence of the fluorine substituent at the 6-position can influence the electronic density of the indole ring, potentially affecting reaction rates and regioselectivity.
- Base-mediated deprotonation is critical to activate the indole for alkylation.
Analytical and Purity Considerations
- The final compound is typically characterized by NMR (1H, 13C, 19F), mass spectrometry, and melting point determination.
- Purity is ensured by chromatographic techniques and sometimes recrystallization.
- The fluorine atom provides a useful NMR handle (19F NMR) for confirming substitution.
Summary Table of Key Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | LDA, ethyl 3-bromopropanoate, THF | High regioselectivity, good yields | Requires inert atmosphere, moisture sensitive |
| One-Pot Catalyzed Reaction | Potassium bisulfate, substituted indole acetic acid, ethyl 3,3-diethoxypropionate | Simplified procedure, fewer steps | May require extensive purification |
| Japp–Klingemann Coupling | Diazonium salts, ethyl α-ethylacetoacetate, heating | Useful for complex substitution patterns | Multi-step, moderate yields |
| Oxidation and Esterification | Oxidizing agents (e.g., KMnO4), esterification reagents | High purity products | Harsh conditions, possible over-oxidation |
Chemical Reactions Analysis
MFCD31977904 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Mechanism of Action
The mechanism of action of MFCD31977904 involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The precise molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Indole Core
Several indole-based esters with halogen or alkyl substitutions are documented:
Key Insights :
- Fluorine at C6 (as in the target compound) may reduce metabolic degradation compared to non-fluorinated analogs due to its electron-withdrawing effect.
Aromatic Ring Modifications in Propanoate Esters
Other propanoate esters with substituted aryl or heteroaryl groups highlight electronic and steric effects:
Key Insights :
Fluorination Strategies
- Selectfluor: Used to introduce fluorine into indole derivatives under mild conditions (e.g., Methyl 3-(3-fluoro-2-oxoindolin-3-yl)propanoate, 82% yield) .
- Catalytic Methods: Trifluoromethanesulfonic acid catalyzes reactions between amines and esters, as seen in Ethyl 3-(pyridin-2-ylamino)propanoate synthesis .
Esterification and Functionalization
- Ethyl esters are commonly synthesized via acid-catalyzed esterification or nucleophilic substitution. For example, ethyl 3-(methylsulfonyl)propanoate (CAS 118675-14-2) is a related intermediate with a sulfonyl group, demonstrating versatility in derivatization .
Physicochemical Properties
*Estimated based on structural analogs.
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